molecular formula C23H15ClN2O3S B12274833 1-(1,3-Benzodioxol-5-yl)-2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethanone

1-(1,3-Benzodioxol-5-yl)-2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethanone

Cat. No.: B12274833
M. Wt: 434.9 g/mol
InChI Key: JSSRHAKOUBFPGL-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethanone is a complex organic compound that features a benzodioxole ring and a quinazoline moiety

Preparation Methods

The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethanone typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the benzodioxole and quinazoline intermediates, followed by their coupling through a sulfanyl linkage. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods would likely involve optimization of these steps to scale up the process efficiently.

Chemical Reactions Analysis

1-(1,3-Benzodioxol-5-yl)-2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to yield thiols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzodioxole or quinazoline rings, leading to the formation of various derivatives. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the specific reagents used.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may focus on its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethanone involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Compared to other similar compounds, 1-(1,3-Benzodioxol-5-yl)-2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethanone is unique due to its specific structural features and the presence of both benzodioxole and quinazoline moieties. Similar compounds include:

  • 1-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)sulfonyl]-1-propanone
  • 1-(1,3-Benzodioxol-5-yl)-3-(4-chloroanilino)-1-propanone These compounds share some structural similarities but differ in their specific substituents and functional groups, leading to different chemical and biological properties.

Properties

Molecular Formula

C23H15ClN2O3S

Molecular Weight

434.9 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(6-chloro-4-phenylquinazolin-2-yl)sulfanylethanone

InChI

InChI=1S/C23H15ClN2O3S/c24-16-7-8-18-17(11-16)22(14-4-2-1-3-5-14)26-23(25-18)30-12-19(27)15-6-9-20-21(10-15)29-13-28-20/h1-11H,12-13H2

InChI Key

JSSRHAKOUBFPGL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5

Origin of Product

United States

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